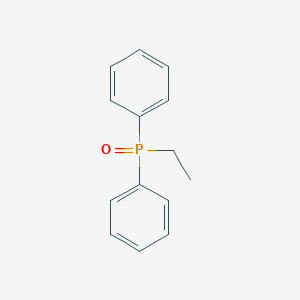

Ethyldiphenylphosphine oxide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[ethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTGKEBIBGSCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169577 | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1733-57-9 | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLDIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB83WF95OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Properties of Ethyldiphenylphosphine Oxide

Synthesis of Ethyldiphenylphosphine (B1294405) Oxide

The synthesis of Ethyldiphenylphosphine oxide can be achieved through several routes, with the oxidation of the corresponding phosphine being a common method. Another significant synthetic pathway involves phosphorylation reactions. For instance, cobalt-catalyzed C(sp²)–P cross-coupling of ethylphosphine precursors with aryl halides has been shown to produce EDPPO in high yields. Microwave-assisted synthesis has also been employed to improve reaction efficiency and stereoselectivity.

Chemical Reactivity and Functional Group Transformations

Synthesis of β-Functionalized Ethyldiphenylphosphine Oxides via Nucleophilic Additions

Structural Elucidation and Molecular Geometry

The molecular structure of this compound has been determined by X-ray crystallography. The phosphorus atom is at the center of a distorted tetrahedron. A study from 1994 reported the P-O bond length to be 1.48 Å and the C-P-C bond angles to be around 104.5°. The crystal structure reveals a monoclinic system with the space group P 1 21/n 1. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 8.526 |

| b (Å) | 10.856 |

| c (Å) | 14.448 |

| α (°) | 90 |

| β (°) | 106.48 |

| γ (°) | 90 |

Data sourced from Acta Crystallographica Section C (1994), 50(4), 608-609. nih.gov

Applications of Ethyldiphenylphosphine Oxide in Advanced Synthesis

Role in Catalysis

Ethyldiphenylphosphine (B1294405) oxide is a precursor to ligands used in transition-metal catalysis. The corresponding phosphine, obtained by reduction, can be used in various cross-coupling reactions. chemimpex.com The phosphine oxide itself can act as a ligand, with its oxidation-resistant P=O group stabilizing metal complexes, particularly in aerobic conditions. It has been utilized in cobalt and copper-catalyzed reactions, including hydroformylation and C-P coupling reactions. The steric bulk provided by the ethyl group, in comparison to a methyl group, can enhance enantioselectivity in asymmetric catalysis.

Utility in Materials Science

Phosphine oxides, including structures related to EDPPO, are of growing interest in materials science. tandfonline.com The polar P=O group can improve the electrical properties and intermolecular interactions in organic materials, making them suitable for applications in organic electronics. tandfonline.com Phosphine oxides are used in the development of host materials and electron-transporting layers in OLEDs. researchgate.net They are also investigated as flame retardants for polymers like epoxy resins, where the phosphorus-containing moieties can promote char formation in the condensed phase during combustion. myskinrecipes.comnih.gov

Physicochemical Characterization of Ethyldiphenylphosphine Oxide

Spectroscopic Analysis

The characterization of Ethyldiphenylphosphine (B1294405) oxide is routinely performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy is used to identify the protons in the ethyl and phenyl groups. 31P NMR spectroscopy is particularly diagnostic for phosphorus-containing compounds, with EDPPO showing a characteristic chemical shift. spectrabase.com

Infrared (IR) Spectroscopy : The IR spectrum of EDPPO shows a strong absorption band characteristic of the P=O stretching vibration. nist.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of EDPPO and to study its fragmentation patterns. The molecular weight is 230.24 g/mol . sigmaaldrich.comnist.gov

Thermal and Photophysical Properties

The thermal stability of materials containing phosphine oxide groups can be significant. For instance, the incorporation of phosphine oxides into epoxy resins can influence their thermal decomposition behavior. nih.gov The photophysical properties of phosphine oxides are also an area of active research, particularly for their use in optoelectronic materials. tandfonline.com The P=O group can modulate the excited-state properties of molecules. tandfonline.com Phosphine oxides have been investigated as sensitizers in thermally activated delayed fluorescence (TADF) systems and as photoinitiators in radical polymerization. researchgate.netnih.gov

Table 2: Physical and Chemical Properties of Ethyldiphenylphosphine Oxide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₅OP | sigmaaldrich.comnist.gov |

| Molecular Weight | 230.24 g/mol | sigmaaldrich.comnist.gov |

| CAS Number | 1733-57-9 | sigmaaldrich.comnist.gov |

| Melting Point | 120-125 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Compound Names Mentioned

Mechanistic Insights into Coordination and Catalytic Activity

The functionality of ethyldiphenylphosphine oxide in catalysis is largely dictated by the properties of its phosphoryl group (P=O). The oxygen atom in the P=O bond can act as a Lewis base, coordinating to metal centers. This interaction is fundamental to its role as a ligand in transition-metal catalysis.

The oxidation-resistant nature of the P=O group is a key feature, contributing to the stability of metal complexes, even under aerobic conditions. This stability is advantageous in various catalytic processes where air-sensitive components would otherwise limit reaction efficiency. For instance, this compound and similar phosphine oxides have been utilized as ligands for cobalt and copper catalysts in reactions such as hydroformylation and C–P coupling. The steric bulk provided by the two phenyl groups and the ethyl group, combined with the electronic properties of the P=O bond, influences the coordination environment of the metal center, thereby affecting the activity and selectivity of the catalyst. The electronic properties of the ligand can be further tuned by introducing substituents on the phenyl rings.

| Feature | Mechanistic Implication in Catalysis |

| P=O Group | Acts as a coordinating site (Lewis base) to metal centers. |

| Oxidation Resistance | Enhances the stability of metal complexes in aerobic conditions. |

| Steric & Electronic Properties | Influences catalyst activity, selectivity, and coordination environment. |

Radical Phosphorylation Pathways

Radical phosphorylation has emerged as a significant strategy for the formation of carbon-phosphorus bonds, and pathways involving phosphine oxides are central to this methodology. semanticscholar.org These reactions typically proceed through the generation of a phosphorus-centered radical, which then engages with an unsaturated substrate.

The generation of these P-centered radicals can be achieved through several methods, including single-electron transfer (SET) or hydrogen atom transfer (HAT) from a precursor like a secondary phosphine oxide (e.g., diphenylphosphine oxide). semanticscholar.org These initiation steps can be mediated by transition metals, photochemical catalysts, or electrochemical means. semanticscholar.org

The key intermediate in these radical pathways is the phosphinoyl radical. For this compound, this would conceptually relate to a radical derived from a precursor. In reactions starting from diarylphosphine oxides, a P-centered radical is formed, which is the reactive species that adds to substrates like alkenes and alkynes. semanticscholar.orgresearchgate.net The formation of such radicals has been supported by various mechanistic studies, including electron spin resonance (ESR) spectroscopy, which can detect and characterize these transient species. For example, in related systems, the detection of phosphinoyl radicals (Ph₂P(=O)•) provides direct evidence for their involvement in the reaction mechanism. researchgate.net These intermediates are crucial for the subsequent C-P bond formation. semanticscholar.org

In radical phosphorylation reactions, the regioselectivity of the C–P bond formation is governed by a combination of steric and electronic factors. The steric hindrance imposed by the bulky substituents on the phosphorus atom—in this case, two phenyl groups and an ethyl group—plays a significant role. The radical addition will preferentially occur at the less sterically hindered position of the unsaturated substrate.

Electronically, the nature of the substrate is also critical. The phosphinoyl radical adds to electron-rich or electron-deficient C=C double bonds, and the stability of the resulting carbon-centered radical intermediate dictates the preferred site of addition, often following anti-Markovnikov selectivity in the hydrophosphinylation of unactivated alkenes. semanticscholar.org

| Factor | Influence on Regioselectivity |

| Steric Hindrance | The bulky diphenyl and ethyl groups favor C–P bond formation at less hindered sites on the substrate. |

| Electronic Effects | The stability of the resulting carbon-centered radical intermediate after the initial addition influences the reaction outcome. |

Mechanistic Studies of Specific Transformations

The electrochemical behavior of phosphine oxides has been a subject of mechanistic investigation. While diaryl phosphine oxides are generally stable and not easily oxidized within accessible potential ranges, their corresponding anions (formed by deprotonation) are susceptible to oxidation. researchgate.net

Mechanistic studies on the electro-oxidative coupling of diphenylphosphine oxide with acetylenes, often mediated by a catalyst like silver acetate, have proposed a radical-based mechanism. researchgate.net In this process, the initial step is believed to be the oxidation of the phosphine oxide anion to generate a phosphinoyl radical (Ph₂P(=O)•). This radical intermediate then adds to the acetylene, initiating a cascade that ultimately leads to the formation of products like benzo[b]phosphole oxides. The involvement of a P-centered radical in these electrochemical reactions has been substantiated by the detection of phosphorus-containing spin adducts using EPR spectroscopy. researchgate.net

Three-Component Coupling Reactions

A notable example of multicomponent reactions is the photo-induced dearomatizing three-component coupling of triarylphosphines, alkenes, and water, which yields (cyclohexa-2,5-dienyl)ethylphosphine oxides. thieme-connect.de This reaction proceeds under visible light irradiation, typically using an iridium-based photocatalyst.

Plausible Reaction Pathway: Detailed mechanistic studies suggest a plausible reaction pathway. Crossover experiments have indicated that the detachment of the aryl ring occurs after the ethylene moiety has been introduced into the molecule. thieme-connect.de The proposed mechanism involves the initial excitation of the photocatalyst, followed by a series of electron and proton transfer steps that ultimately assemble the three components into the final phosphine oxide product. These resulting phosphine oxides can be further utilized in subsequent transformations, such as Horner–Wittig type olefinations. thieme-connect.de

| Reactants (Arylphosphine, Alkene) | Resulting Phosphine Oxide Product | Yield |

|---|---|---|

| Triphenylphosphine, Styrene | (4-Phenylcyclohexa-2,5-dien-1-yl)(phenyl)(ethyl)phosphine oxide | 79% thieme-connect.de |

| Triphenylphosphine, 1-Hexene | (4-Butylcyclohexa-2,5-dien-1-yl)(phenyl)(ethyl)phosphine oxide | 87% thieme-connect.de |

| Triphenylphosphine, Cyclohexene | Spirocyclic phosphine oxide derivative | 87% thieme-connect.de |

| Tri(p-tolyl)phosphine, 1-Hexene | (4-Butyl-1-methylcyclohexa-2,5-dien-1-yl)(p-tolyl)(ethyl)phosphine oxide | 67% thieme-connect.de |

Nucleophilic Additions of 2-Phenoxythis compound

While specific mechanistic studies on the nucleophilic additions of 2-phenoxythis compound are not extensively detailed in the surveyed literature, the reaction pathways can be understood by examining the behavior of analogous secondary phosphine oxides (SPOs). SPOs, such as diphenylphosphine oxide, are key precursors and exist in tautomeric equilibrium with their trivalent phosphinous acid form. rsc.org This equilibrium is crucial for their reactivity.

The addition of the P-H bond of a secondary phosphine oxide across a C=N double bond (an imine) is a well-established transformation analogous to the Kabachnik-Fields and Pudovik reactions. researchgate.net The reaction mechanism typically involves the nucleophilic attack of the phosphorus atom (from the phosphinous acid tautomer) or the conjugate base of the SPO onto the electrophilic carbon of the imine. This process results in the formation of α-amino phosphine oxides. researchgate.net The general mechanism involves the activation of the P-H bond, often by a base, to generate a more potent phosphorus nucleophile which then adds to the electrophilic double bond. researchgate.net

Wittig Reaction Mechanisms Involving Phosphine Oxides

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphonium ylide to produce an alkene and a tertiary phosphine oxide, such as triphenylphosphine oxide. adichemistry.comlibretexts.orglumenlearning.com this compound is a structurally similar phosphine oxide that is formed as a byproduct in related olefination reactions.

The mechanism of the Wittig reaction has been a subject of detailed study. The key transformation involves the swapping of a C=O double bond and a C=P double bond for a C=C and a P=O double bond. masterorganicchemistry.com

Reaction Pathway:

Nucleophilic Attack: The reaction initiates with the nucleophilic addition of the ylide's negatively charged carbon to the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orgmasterorganicchemistry.com

Intermediate Formation: This attack leads to the formation of key intermediates. Historically, a dipolar, zwitterionic species called a betaine was proposed. libretexts.orglumenlearning.com However, modern understanding, supported by ³¹P-NMR experiments, favors the direct formation of a four-membered heterocyclic ring known as an oxaphosphetane through a [2+2] cycloaddition. adichemistry.comorganic-chemistry.org

Decomposition: The oxaphosphetane intermediate is unstable and rapidly decomposes. masterorganicchemistry.com This decomposition is an irreversible, exothermic step that proceeds via a reverse [2+2] cycloaddition. libretexts.orgmasterorganicchemistry.com

Product Formation: The fragmentation of the oxaphosphetane ring yields the final products: the desired alkene and a highly stable tertiary phosphine oxide. adichemistry.comlibretexts.org The formation of the very strong phosphorus-oxygen double bond in the phosphine oxide is the primary thermodynamic driving force for the entire reaction. adichemistry.comlumenlearning.com

Organocatalytic Cycloaddition Reaction Pathways

Phosphine oxides are integral to various cycloaddition reactions. A notable example is the organocatalytic diastereoselective (4 + 1) cycloaddition of o-hydroxyphenyl-substituted secondary phosphine oxides (SPOs) with 3-indolylformaldehydes. acs.org This reaction provides an efficient route to phosphorus-containing five-membered heterocyclic compounds.

In this pathway, the SPO acts as a four-atom building block (1,4-dinucleophile) while the aldehyde derivative serves as a one-atom component (1,1-dielectrophile). The reaction is typically catalyzed by a Brønsted acid. The proposed mechanism suggests that the acid catalyst activates both the reactants and key intermediates through hydrogen-bonding interactions, which controls the reactivity and diastereoselectivity of the cycloaddition. acs.org The pathway involves the formation of intermediates such as 3-indolylmethanols and vinyliminium species, which are critical in directing the stereochemical outcome of the reaction. acs.org

Spectroscopic Techniques in Mechanistic Elucidation (e.g., ESR Spectroscopy, NMR Spectroscopy)

Spectroscopic methods are indispensable for elucidating the complex mechanisms of reactions involving phosphine oxides. They allow for the direct observation of transient intermediates and provide insight into the electronic and structural changes occurring during a reaction.

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is uniquely suited for studying species with unpaired electrons, such as organic radicals and many metal complexes. wikipedia.orgresearchgate.net In the context of phosphine oxide chemistry, ESR is particularly valuable for investigating reaction pathways that involve radical intermediates. For instance, in photo-initiated reactions, time-resolved ESR can directly detect and characterize the transient phosphinoyl radicals and other radical species formed upon irradiation, providing crucial evidence for proposed radical mechanisms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for studying phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state, bonding, and coordination. nih.gov In mechanistic studies, ³¹P NMR is used to identify intermediates, such as the oxaphosphetane in the Wittig reaction. adichemistry.com Furthermore, the change in the ³¹P NMR chemical shift (ΔδP) upon complexation can be correlated with the strength and geometry of non-covalent interactions, such as hydrogen and halogen bonds, which are often crucial in catalytic cycles.

| Spectroscopic Technique | Species/Interaction Detected | Application in Mechanistic Elucidation |

|---|---|---|

| ESR/EPR Spectroscopy | Paramagnetic species (e.g., radicals, metal centers) wikipedia.orgresearchgate.net | Direct observation of transient radical intermediates, confirming radical pathways in photo- or redox-initiated reactions. researchgate.net |

| ³¹P NMR Spectroscopy | Phosphorus-containing species (reactants, intermediates, products) nih.gov | Identification of key intermediates (e.g., oxaphosphetane), monitoring reaction progress, and probing intermolecular interactions through chemical shift changes. adichemistry.com |

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the mechanistic details of reactions involving this compound and related compounds.

A key area where DFT calculations have provided clarity is in radical-mediated reactions. For instance, in radical phosphorylation pathways, steric and electronic factors are critical in determining regioselectivity. DFT calculations have been used to support a model where the ethyl group on the phosphorus atom plays a significant role. According to studies, the electron-donating nature of the ethyl group helps to stabilize phosphorus-centered radical intermediates. This stabilization preferentially favors the formation of carbon-phosphorus (C–P) bonds at sterically less hindered sites, a hypothesis that is also supported by Electron Spin Resonance (ESR) spectroscopy.

By modeling the potential energy surfaces of these reactions, DFT allows researchers to calculate the energies of intermediates and transition states, thereby explaining why certain products are formed over others and providing a detailed picture of the reaction mechanism.

Quantum-Chemical Calculations and Artificial Force Induced Reaction (AFIR) Method for Reaction Pathway Discovery

While DFT is excellent for analyzing known or proposed reaction mechanisms, discovering entirely new reaction pathways requires different computational strategies. The Artificial Force Induced Reaction (AFIR) method is an automated computational technique designed for the systematic exploration of potential energy surfaces to find reaction paths without prior knowledge or assumptions. iqce.jpelsevierpure.comsemanticscholar.orgmext.go.jp

The core principle of the AFIR method is to "push" reactants together by applying a virtual, artificial force, which helps to overcome activation barriers and reveal potential reaction channels. mext.go.jphokudai.ac.jp This allows for the comprehensive mapping of reaction networks, including intermediates, transition states, and final products. The method can be applied to complex processes, such as organometallic catalytic cycles. semanticscholar.org

Although no specific studies applying the AFIR method to this compound have been published, its utility in analogous systems is well-documented. For example, it has been used to elucidate complex catalytic reactions like hydroformylation. iqce.jpsemanticscholar.org A hypothetical application to a reaction involving this compound as a ligand in a cobalt-catalyzed cross-coupling would involve:

Defining the system components: the this compound ligand, the cobalt catalyst, and the reaction substrates.

Applying the AFIR algorithm to systematically explore all possible interactions and transformations between these components.

Generating a "global reaction route map" (GRRM) that details all potential reaction pathways. mext.go.jp

Analyzing this map to identify the most energetically favorable pathway, thus discovering the detailed mechanism of the catalytic cycle.

This approach holds significant promise for uncovering novel reactivity and optimizing catalytic processes involving this compound.

Computational Modeling of Ligand Electronic and Steric Profiles

The performance of this compound as a ligand in transition-metal catalysis is governed by its electronic and steric properties. Computational modeling is an indispensable tool for quantifying these characteristics.

Electronic Profile: The electronic nature of the ligand influences how it binds to a metal center and modulates its reactivity. The ethyl group in this compound is an electron-donating group, which increases the electron density on the phosphorus atom and, consequently, the basicity of the phosphoryl oxygen. These properties are tunable; for example, adding substituents to the phenyl rings can further modify the ligand's electronic character. Computational methods can quantify these effects by calculating parameters such as the Tolman Electronic Parameter (TEP) or by analyzing molecular orbital energies.

| Ligand | Substituent on Phenyl Ring | Hypothetical Calculated TEP (cm⁻¹) | Electronic Effect |

|---|---|---|---|

| This compound | -H (None) | 2060.1 | Baseline |

| Ethyl-bis(4-methoxyphenyl)phosphine oxide | -OCH₃ (Electron-Donating) | 2058.5 | Increased Donor Strength |

| Ethyl-bis(4-chlorophenyl)phosphine oxide | -Cl (Electron-Withdrawing) | 2062.3 | Decreased Donor Strength |

Steric Profile: The size and shape of a ligand are critical for controlling the selectivity of a catalytic reaction, particularly in asymmetric catalysis. The ethyl group gives this compound greater steric bulk compared to its methyl analog, mthis compound. This increased steric hindrance can improve enantioselectivity in reactions like palladium-catalyzed allylic alkylations by creating a more defined chiral pocket around the metal center. Computational models can precisely calculate steric descriptors, such as the ligand cone angle or the percent buried volume (%VBur), which quantify the space occupied by the ligand.

| Ligand | Hypothetical Calculated Cone Angle (°) | Relative Steric Bulk |

|---|---|---|

| Mthis compound | 132 | Smaller |

| This compound | 136 | Baseline |

| Isopropyldiphenylphosphine oxide | 145 | Larger |

These computational models allow for the rational design of ligands with tailored electronic and steric properties for specific catalytic applications.

Prediction of Reactivity and Selectivity in Catalytic Processes

By integrating the mechanistic insights from DFT with the quantified ligand profiles, computational models can predict the reactivity and selectivity of catalytic processes involving this compound.

Predicting Selectivity: A key success of computational modeling is the prediction of enantioselectivity. In asymmetric catalysis, ligands with greater steric bulk often lead to higher enantiomeric excess (ee). For example, in palladium-catalyzed allylic alkylations, ligands based on this compound have achieved ee values greater than 90%, a significant improvement over the 75% ee achieved with corresponding methyl analogs. This is attributed to enhanced transition-state stabilization and better modulation of π-backbonding. DFT calculations can model the transition states leading to the different enantiomers. The calculated energy difference between these competing transition states (ΔΔG‡) can be directly correlated to the predicted ee, allowing for the in silico screening of ligands to identify the most promising candidates for achieving high selectivity.

Predicting Reactivity and Regioselectivity: As discussed in section 6.1, DFT calculations can predict regioselectivity in radical-mediated reactions by determining the stability of various intermediates. The calculated stabilization of P-centered radicals by the electron-donating ethyl group allows researchers to predict that C-P bond formation will occur at the most accessible (least hindered) sites. This predictive capability is crucial for designing reactions that yield a specific desired isomer.

The predictive power of these computational approaches is summarized in the table below, linking computed properties to observable catalytic outcomes.

| Computed Property | Computational Method | Predicted Outcome | Example Application |

|---|---|---|---|

| Transition State Energies (ΔΔG‡) | DFT | Enantioselectivity (ee%) | Asymmetric Allylic Alkylation |

| Radical Intermediate Stability | DFT | Regioselectivity | Radical Phosphorylation |

| Reaction Pathway Barriers | AFIR, DFT | Catalyst Turnover Frequency (TOF) | Catalyst Cycle Optimization |

These theoretical and computational studies are essential for advancing the fundamental understanding of this compound and for rationally designing novel catalysts with enhanced performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl and phenyl protons. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied chemical environments and spin-spin coupling. The methylene (-CH₂-) protons of the ethyl group also present as a multiplet due to coupling with both the adjacent methyl protons and the phosphorus atom. The terminal methyl (-CH₃) protons appear as a triplet of doublets or a more complex multiplet, arising from coupling to the methylene protons and the phosphorus atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. It shows distinct signals for the carbons of the ethyl group and the phenyl rings. The ipso, ortho, meta, and para carbons of the phenyl rings can often be resolved, and their chemical shifts are influenced by the electron-withdrawing nature of the phosphoryl group. The coupling between the phosphorus and carbon atoms (J-P coupling) is a key feature, providing valuable information about the connectivity of the molecule. For instance, the carbon atoms directly bonded to the phosphorus atom show significant splitting.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a particularly powerful tool for characterizing organophosphorus compounds like this compound. The ³¹P NMR spectrum typically displays a single signal, and its chemical shift is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. For this compound, the ³¹P chemical shift is characteristic of a pentavalent phosphine oxide. This technique is also exceptionally useful for monitoring the progress of reactions involving this compound, as the chemical shift of the phosphorus nucleus will change significantly as the reaction proceeds.

¹⁹F NMR Spectroscopy: While less common for the direct analysis of this compound itself, ¹⁹F NMR spectroscopy becomes a valuable tool when fluorinated derivatives of the compound are studied. The introduction of fluorine atoms into the phenyl rings would result in characteristic signals in the ¹⁹F NMR spectrum, providing a sensitive probe for structural changes and for monitoring reactions involving these fluorinated analogues.

Reaction Monitoring: NMR spectroscopy, particularly ³¹P NMR, is instrumental in monitoring the synthesis of this compound. For example, in the oxidation of ethyldiphenylphosphine, the disappearance of the phosphine signal and the appearance of the phosphine oxide signal in the ³¹P NMR spectrum can be tracked in real-time to determine reaction completion. Similarly, in coupling reactions where the this compound moiety is introduced into a larger molecule, NMR can be used to follow the consumption of starting materials and the formation of the desired product.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ¹H | 7.70-7.40 | m | - | Phenyl protons |

| 2.30-2.15 | m | - | -CH₂- | |

| 1.10-0.95 | m | - | -CH₃ | |

| ¹³C | 132.7 (d) | d | JP-C = 98.4 Hz | ipso-C |

| 131.7 (d) | d | JP-C = 2.6 Hz | para-C | |

| 130.6 (d) | d | JP-C = 9.3 Hz | ortho-C | |

| 128.6 (d) | d | JP-C = 11.6 Hz | meta-C | |

| 29.3 (d) | d | JP-C = 71.6 Hz | -CH₂- | |

| 22.8 (d) | d | JP-C = 19.5 Hz | -CH₃ | |

| ³¹P | ~32.0 | s | - | P=O |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. rsc.org It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. The exact mass of this compound (C₁₄H₁₅OP) is 230.0861 g/mol . HRMS can confirm this mass with a high degree of precision, typically within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass.

In addition to determining the molecular formula, mass spectrometry provides information about the fragmentation pattern of the molecule. Under electron ionization (EI) or other ionization techniques, the this compound molecule can break apart in a predictable manner, yielding characteristic fragment ions. Common fragmentation pathways may involve the loss of the ethyl group or cleavage of the phenyl groups. Analysis of these fragment ions can further corroborate the proposed structure. For instance, in GC-MS analysis, prominent peaks might be observed at m/z values corresponding to the loss of an ethyl radical (M-29) or a phenyl radical (M-77).

X-Ray Diffraction Studies for Solid-State Conformations and Geometry

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of this compound in the solid state. A study published in 1994 by Orama and Koskinen detailed the crystal structure of this compound. nih.gov The analysis revealed a tetrahedral geometry around the central phosphorus atom, as expected for a phosphine oxide.

Table 2: Key Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.526 |

| b (Å) | 10.856 |

| c (Å) | 14.448 |

| β (°) | 106.48 |

| P=O Bond Length (Å) | ~1.48 |

| C-P-C Bond Angle (°) | ~104.5 |

Data obtained from the Crystallography Open Database, referencing the 1994 study by Orama, O. and Koskinen, J.T. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a specialized technique used to study species with unpaired electrons, such as radicals. While this compound itself is not a radical, ESR spectroscopy can be employed to investigate the formation and structure of radical intermediates that may be generated from it under certain reaction conditions.

For example, photolysis or thermolysis of related phosphine oxides can lead to the formation of phosphinoyl radicals (R₂P•=O). ESR spectroscopy can be used to detect and characterize these transient species. The spectrum would exhibit hyperfine coupling of the unpaired electron with the ³¹P nucleus, resulting in a characteristic doublet. Further coupling to other magnetic nuclei in the molecule, such as protons on the ethyl or phenyl groups, would lead to additional splitting of the signal, providing detailed information about the electronic structure and geometry of the radical. While specific ESR studies on this compound radical intermediates are not widely reported, the principles established from studies of other phosphinoyl radicals would be directly applicable.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantioselectivity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is primarily used to assess its purity. By choosing an appropriate stationary phase (e.g., a C18 column) and mobile phase, this compound can be separated from any unreacted starting materials, byproducts, or other impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Furthermore, if this compound were to be used in the synthesis of a chiral, P-stereogenic phosphine oxide, chiral HPLC would be an essential tool for determining the enantiomeric excess (ee) of the product. Using a chiral stationary phase, the two enantiomers of the chiral phosphine oxide can be separated, and their relative amounts can be quantified from the peak areas in the chromatogram. This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various bonds.

The most prominent feature in the FTIR spectrum is the strong absorption band associated with the P=O stretching vibration, which typically appears in the region of 1200-1100 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the phosphorus atom. The spectrum also shows characteristic bands for the C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹). Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The P-C stretching vibrations also give rise to characteristic absorptions. By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in this compound can be confirmed. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| ~1440 | P-Phenyl Stretch |

| 1200-1100 | P=O Stretch |

| 750-690 | C-H Bending (Aromatic) |

Applications of Ethyldiphenylphosphine Oxide in Materials Science and Polymer Chemistry

Ethyldiphenylphosphine (B1294405) oxide (EDPPO) is a versatile organophosphorus compound that has garnered significant interest in the fields of materials science and polymer chemistry. Its unique chemical structure, featuring a polar phosphine oxide group and two phenyl rings, imparts a range of desirable properties that are exploited in various advanced applications.

Ethyldiphenylphosphine Oxide in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of organophosphorus compounds like ethyldiphenylphosphine (B1294405) oxide. Research efforts are geared towards creating more sustainable synthetic pathways that are not only efficient but also environmentally conscious.

Future Directions and Emerging Research Avenues for Ethyldiphenylphosphine Oxide

Environmental Fate and Impact

Experimental data on the environmental fate of Ethyldiphenylphosphine (B1294405) oxide is limited. However, calculated properties provide some insight. Its calculated octanol/water partition coefficient (logP) of 3.020 suggests a potential for bioaccumulation. chemeo.com Conversely, its calculated water solubility is extremely low, which may limit its mobility in aqueous environments. chemeo.com

Toxicological Data Summary

The primary toxicological concerns are related to acute oral toxicity and irritation.

| Hazard Type | GHS Classification | Notes | Source(s) |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | sigmaaldrich.comscbt.com |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | sigmaaldrich.comscbt.com |

| Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | sigmaaldrich.comscbt.com |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | sigmaaldrich.com |

Q & A

Q. What are the standard synthetic routes for Ethyldiphenylphosphine oxide, and how can reaction conditions be optimized for yield and purity?

this compound is commonly synthesized via phosphorylation reactions, such as dehydrogenative cross-coupling of P(O)–H bonds with alkenes or aryl halides. For example, cobalt-catalyzed C(sp²)–P cross-coupling using ethylphosphine precursors and aryl halides under mild conditions (e.g., 80°C, 12 h) achieves yields up to 85% . Microwave-assisted methods can further enhance reaction efficiency and stereoselectivity, reducing reaction times to 1–2 hours . Optimization typically involves adjusting catalyst loading (e.g., 5 mol% CoCl₂), solvent polarity (e.g., DMF), and temperature gradients. Purity is verified via column chromatography and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/³¹P NMR : To confirm the absence of unreacted phosphine precursors and quantify purity (e.g., δ~P 28–30 ppm in CDCl₃) .

- X-ray crystallography : Resolves molecular geometry and bond angles. A 1994 study reported P–O bond lengths of 1.48 Å and C–P–C angles of 104.5° .

- Elemental analysis : Validates empirical formulas (e.g., C₁₄H₁₅OP, FW 230.24) .

Q. How is this compound utilized in foundational organic transformations?

It serves as a phosphorylating agent in 1,6-hydrophosphonylation of p-quinone methides, enabling synthesis of diarylmethyl phosphine oxides under catalyst-free conditions . It also participates in stereocontrolled annulations with pyridinium zwitterionic thiolates to generate heterocyclic scaffolds .

Advanced Research Questions

Q. What role does this compound play in designing air-stable ligands for transition-metal catalysis?

Its oxidation-resistant P=O group stabilizes metal complexes in aerobic conditions. For example, it forms ligands for cobalt and copper catalysts in hydroformylation and C–P coupling reactions. A 2016 study demonstrated its use in Co-catalyzed cross-couplings with aryl halides, achieving turnover numbers (TON) >100 . Ligand electronic properties are tunable via substituents on the phenyl rings .

Q. How can conflicting data on phosphorylation efficiency be resolved when using this compound in diverse reaction media?

Contradictions often arise from solvent polarity and substrate steric effects. For instance, polar aprotic solvents (e.g., DMF) enhance nucleophilicity in aryl phosphorylation but reduce yields for bulky substrates. A 2022 meta-analysis recommended:

Q. What mechanistic insights explain the regioselectivity of this compound in radical-mediated reactions?

Radical phosphorylation pathways involve P-centered radical intermediates, where steric and electronic factors dictate regioselectivity. A 2004 study proposed that the ethyl group’s electron-donating effect stabilizes radicals at the β-position, favoring C–P bond formation at less hindered sites. ESR spectroscopy and DFT calculations support this model .

Q. How does this compound compare to structurally analogous phosphine oxides in asymmetric catalysis?

Compared to mthis compound, the ethyl group enhances steric bulk, improving enantioselectivity in chiral ligand frameworks. For example, in Pd-catalyzed allylic alkylations, ethyl-substituted ligands achieved ee values >90% vs. 75% for methyl analogs. This is attributed to better π-backbonding modulation and transition-state stabilization .

Methodological Notes

- Synthetic Reproducibility : Always include detailed experimental procedures (catalyst prep, inert atmosphere protocols) to ensure reproducibility .

- Data Validation : Cross-reference NMR shifts with databases (e.g., Aldrich Spectral Library) and report melting points with heating rates (e.g., 2°C/min) .

- Safety : Handle under argon due to air sensitivity, and use PPE to prevent ocular/skin exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.